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Compound of Interest

Compound Name:
Imidazo[1,2-a]pyrazine-3-

carbaldehyde

Cat. No.: B011262 Get Quote

An In-depth Technical Guide to Imidazo[1,2-
a]pyrazine-3-carbaldehyde
This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and analysis of Imidazo[1,2-a]pyrazine-3-carbaldehyde. It is intended for

researchers, scientists, and professionals in the field of drug development and heterocyclic

chemistry. The imidazo[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, with

derivatives showing a range of biological activities, including anti-inflammatory and antitumor

properties.[1][2]

Chemical Structure and Physicochemical Properties
Imidazo[1,2-a]pyrazine-3-carbaldehyde is a bicyclic heteroaromatic compound. The structure

consists of an imidazole ring fused to a pyrazine ring, with a carbaldehyde (formyl) group

substituted at the 3-position of the imidazole ring.

Caption: Chemical structure of Imidazo[1,2-a]pyrazine-3-carbaldehyde.

Physicochemical Data
The key physicochemical properties of Imidazo[1,2-a]pyrazine-3-carbaldehyde are

summarized below.
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Property Value Source

Molecular Formula C₇H₅N₃O [3][4]

Molecular Weight 147.13 g/mol [4]

Monoisotopic Mass 147.04326 Da [3]

CAS Registry Number 106012-58-2 [4][5]

Density (Predicted) 1.39 ± 0.1 g/cm³ [5]

pKa (Predicted) 1.65 ± 0.30 [5]

XlogP (Predicted) 0.5 [3]

Solubility
Soluble (34 g/L) at 25 ºC

(Calculated)
[4]

Synthesis and Experimental Protocols
The synthesis of imidazo[1,2-a]pyrazines can be achieved through various methods, often

involving the condensation of an aminopyrazine with an α-halocarbonyl compound.[6] A specific

method for synthesizing Imidazo[1,2-a]pyrazine-3-carbaldehyde involves the reaction of 2-

aminopyrazine with 2-bromo-3-[(pyrazin-2-yl)amino]-2-propenal.[7] Another common strategy is

the three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide, often

catalyzed by an acid or metal catalyst.[8][9]
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Caption: General workflow for the synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde.

Experimental Protocol: Synthesis from 2-Aminopyrazine
This protocol is based on the cyclization reaction described for the synthesis of Imidazo[1,2-
a]pyrazine-3-carbaldehyde (Compound 7) in the literature.[7]

Reactant Preparation: Dissolve 2-Aminopyrazine (1.0 mol) in ethanol (1000 ml).

Reaction Initiation: To the solution from step 1, add 2-bromomalonic dialdehyde (1.0 mol).

This reaction forms the intermediate, 2-bromo-3-[(pyrazin-2-yl)amino]-2-propenal.
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Cyclization: The reaction mixture is stirred, leading to the cyclization of the intermediate. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is neutralized with a Na₂CO₃ solution and

extracted with chloroform (4 x 30 ml).

Purification: The combined organic extracts are dried over K₂CO₃ and evaporated in a

vacuum. The crude product is then purified by column chromatography on silica gel (eluent:

CHCl₃–MeOH, 9:1) to yield the final product.[7]

Analytical and Spectral Data
The characterization of Imidazo[1,2-a]pyrazine-3-carbaldehyde relies on standard analytical

techniques, including NMR, Mass Spectrometry, and IR Spectroscopy.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The

predicted collision cross-section (CCS) values for various adducts of the molecule have been

calculated.[3]

Adduct m/z (mass/charge) Predicted CCS (Å²)

[M+H]⁺ 148.05054 125.1

[M+Na]⁺ 170.03248 137.2

[M-H]⁻ 146.03598 126.6

[M+NH₄]⁺ 165.07708 145.6

[M]⁺ 147.04271 128.0

Data sourced from PubChemLite.[3]

NMR Spectroscopy
While specific, experimentally verified NMR data for Imidazo[1,2-a]pyrazine-3-carbaldehyde
is not readily available in the cited literature, analysis of related structures provides expected

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/publication/257550739_ChemInform_Abstract_Synthesis_of_Imidazo12-apyrazine_and_Imidazo12-apyrimidine_Derivatives
https://www.benchchem.com/product/b011262?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/13634591
https://pubchemlite.lcsb.uni.lu/e/compound/13634591
https://www.benchchem.com/product/b011262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chemical shift regions.

¹H NMR: Protons on the pyrazine ring are expected to be deshielded due to the

electronegativity of the nitrogen atoms, appearing in the δ 7.8–9.0 ppm range.[1] The

aldehyde proton (CHO) would appear as a singlet significantly downfield, typically in the δ

9.5-10.5 ppm region. The protons on the imidazole portion of the ring system would likely

resonate between δ 7.5 and 8.5 ppm.

¹³C NMR: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in

the δ 180-190 ppm range. Carbons within the aromatic heterocyclic system would typically

appear between δ 110 and 155 ppm.[1][8]

Infrared (IR) Spectroscopy
An experimental IR spectrum for this specific compound is not available in the provided search

results. However, the characteristic absorption bands can be predicted based on its functional

groups:

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

~1700-1680 cm⁻¹: Strong C=O stretching of the aldehyde group.

~1650-1450 cm⁻¹: C=C and C=N stretching vibrations within the fused aromatic rings.

Biological Activity and Signaling Pathways
Derivatives of the imidazo[1,2-a]pyrazine scaffold are being actively investigated for their

therapeutic potential. Notably, they have been designed as inhibitors of the Gαq/11 signaling

pathway, which is frequently mutated and constitutively active in uveal melanoma (UM), an

aggressive form of eye cancer.[2]

The Gαq/11 protein is a crucial transducer in a signaling cascade that regulates cell growth and

proliferation. Its inhibition by small molecules like imidazo[1,2-a]pyrazine derivatives presents a

promising strategy for treating UM.[2]
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Caption: Inhibition of the Gαq/11 signaling pathway by Imidazo[1,2-a]pyrazine derivatives.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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